molecular formula C12H4N2O2 B097546 2-(Dicyanomethylene)indan-1,3-dione CAS No. 16954-74-8

2-(Dicyanomethylene)indan-1,3-dione

Cat. No.: B097546
CAS No.: 16954-74-8
M. Wt: 208.17 g/mol
InChI Key: WQFLMIPTYDGFOB-UHFFFAOYSA-N
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Description

2-(Dicyanomethylene)indan-1,3-dione is a versatile organic compound with the molecular formula C12H4N2O2 It is known for its unique structure, which includes a dicyanomethylene group attached to an indan-1,3-dione core

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "2-(Dicyanomethylene)indan-1,3-dione" .

Future Directions

“2-(Dicyanomethylene)indan-1,3-dione” has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests that “this compound” has a promising future in various research fields.

Biochemical Analysis

Biochemical Properties

2-(Dicyanomethylene)indan-1,3-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with electron acceptors in dye-sensitized solar cells, enhancing their efficiency . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for elucidating the compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyanomethylene)indan-1,3-dione typically involves the reaction of indan-1,3-dione with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of malononitrile reacts with the carbonyl group of indan-1,3-dione to form the dicyanomethylene derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFLMIPTYDGFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295294
Record name 2-(Dicyanomethylene)-1,3-indandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16954-74-8, 90522-66-0
Record name 2-(Dicyanomethylene)-1,3-indandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16954-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyanomethylene)-1,3-indandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dicyanomethylene)indan-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main reaction pathways of DCID with electron-rich alkynes?

A1: DCID exhibits two primary reaction pathways with electron-rich alkynes:

  • [2+2] Cycloaddition-Retroelectrocyclization: This pathway targets the exocyclic double bond of DCID, leading to the formation of cyanobuta-1,3-dienes. These products are characterized by their push-pull chromophore properties, making them potentially useful in optoelectronics. []
  • [4+2] Hetero-Diels-Alder (HDA) Reaction: This pathway occurs at an enone moiety of DCID, yielding fused 4H-pyran heterocycles. []

Q2: Can the selectivity between these reaction pathways be controlled?

A2: Yes, reaction conditions significantly influence the selectivity between these pathways. Notably, the introduction of Lewis acids drastically promotes the formation of the HDA adduct, favoring the [4+2] pathway. []

Q3: Does DCID react with other nucleophiles besides alkynes?

A3: Yes, research indicates that DCID reacts with various nucleophiles. For instance, it reacts with pyrazolones to yield spiro[indol- and spiro[inden-pyrano[2,3-c]pyrazole] derivatives. [] Additionally, 2-amino-N′-arylbenzimidamides react with DCID to produce novel quinazoline derivatives. []

Q4: Are there any known structural rearrangements that DCID can undergo?

A4: Interestingly, DCID can rearrange to form 2,3-dicyano-1,4-naphthoquinone (DCNQ). This isomerization can be triggered by one-electron transfer to DCID from various sources, such as iodide ions, sodium metal, or even organic electron donors like tetrathiafulvalene (TTF). []

Q5: What analytical techniques are employed to study DCID and its reactions?

A5: Various analytical methods are used to characterize DCID and its derivatives. X-ray crystallography has been instrumental in determining the solid-state structures of both DCID and its salts, providing valuable insights into its molecular geometry and packing arrangements. [] Furthermore, spectroscopic techniques are likely employed to analyze the products formed in reactions involving DCID. For example, characterizing the cyanobuta-1,3-dienes and 4H-pyran heterocycles mentioned earlier would likely involve techniques like NMR spectroscopy and mass spectrometry. []

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